3-Chloro-5-(4-formylphenyl)phenol, 95%

Description

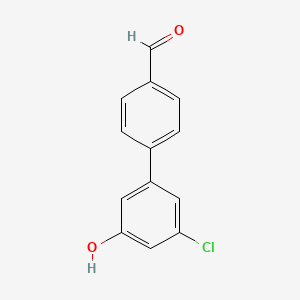

3-Chloro-5-(4-formylphenyl)phenol (C₁₃H₉ClO₂; molar mass 232.66 g/mol) is a trisubstituted phenolic compound featuring a chlorine atom at position 3, a 4-formylphenyl group at position 5, and a hydroxyl group at position 1. The formyl (-CHO) substituent confers electron-withdrawing properties, enhancing the acidity of the phenolic hydroxyl group (pKa ~8–10, estimated based on analogous structures). This compound is typically synthesized via Suzuki-Miyaura coupling or Friedel-Crafts acylation, with a purity of 95% ensuring its utility in organic synthesis and materials science. Its primary applications include serving as a precursor for Schiff base formation in optoelectronic materials and covalent organic frameworks (COFs) .

Properties

IUPAC Name |

4-(3-chloro-5-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQQJIWHOHAQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685858 | |

| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-81-9 | |

| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

3-Chloro-5-(4-hydroxymethylphenyl)phenol (CAS 1261904-62-4)

- Structure : C₁₃H₁₁ClO₂ (molar mass 234.68 g/mol) with a hydroxymethyl (-CH₂OH) group at the 4-position of the phenyl ring.

- Acidity: The hydroxymethyl group is electron-donating, reducing phenolic acidity (pKa ~10–12) compared to the formyl-substituted analog.

- Reactivity: The -CH₂OH group enables esterification or oxidation to a formyl group, offering synthetic flexibility. However, it is less reactive in Schiff base formation than 3-Chloro-5-(4-formylphenyl)phenol .

3-Chloro-5-(methylsulfanyl)phenol (CAS 66624-02-0)

- Structure : C₇H₇ClOS (molar mass 174.65 g/mol) with a methylsulfanyl (-SMe) group.

- Acidity : The -SMe group is weakly electron-donating, resulting in a higher pKa (~9.5–10.5) than the formyl analog.

- Applications: Sulfur-containing phenols are utilized in agrochemicals and pharmaceuticals due to their thiol-mediated reactivity .

3-Chloro-5-(2-methylphenyl)phenol

- Structure : Features a methyl (-CH₃) group on the adjacent phenyl ring.

- Acidity : The methyl group’s electron-donating effect raises the pKa (~10–11), reducing acidity compared to the formyl derivative.

- Solubility: Enhanced lipophilicity due to the methyl group improves solubility in non-polar solvents .

Electronic and Thermal Properties

3,5-Bis(4-methoxyphenyl)-2-phenylphenol (Compound 9d)

- Structure : Methoxy (-OCH₃) groups at positions 3 and 3.

- Electronic Effects: Electron-donating methoxy groups increase electron density on the phenol ring, lowering acidity (pKa ~10–12).

- Thermal Stability: Methoxy-substituted phenols exhibit stability up to 250°C, comparable to formyl analogs but with lower decomposition temperatures due to weaker hydrogen bonding .

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (II.4.d)

- Structure : Contains a trifluoromethyl (-CF₃) group.

- Acidity: The strong electron-withdrawing -CF₃ group significantly lowers the pKa (~6–7), making it more acidic than 3-Chloro-5-(4-formylphenyl)phenol.

- Applications : Used in fluorinated agrochemicals for enhanced bioactivity and metabolic stability .

Solubility and Functionalization Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.